

Leflunomide: A Technical Guide to Synthesis and Purification

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for Leflunomide, an immunomodulatory drug primarily used in the treatment of rheumatoid and psoriatic arthritis. This document details the core chemical processes, experimental protocols, and underlying biochemical pathways, presenting quantitative data in a structured format for ease of comparison and analysis.

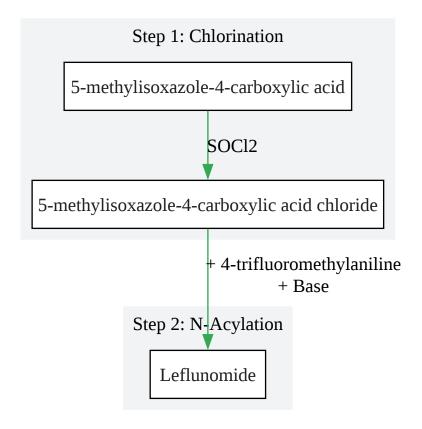
Core Synthesis of Leflunomide

The most prevalent and industrially significant method for synthesizing Leflunomide involves the N-acylation of 4-trifluoromethylaniline with 5-methylisoxazole-4-carboxylic acid chloride. This process is typically a two-step synthesis starting from 5-methylisoxazole-4-carboxylic acid.

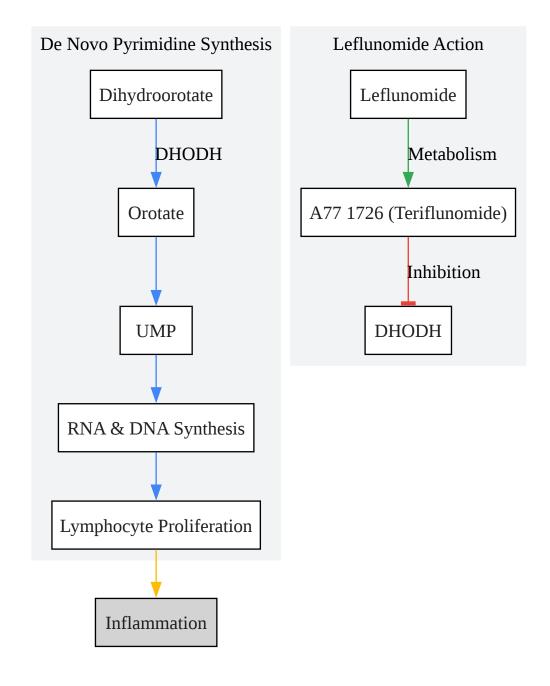
A key innovation in modern synthesis is the ability to proceed from the chlorination of 5-methylisoxazole-4-carboxylic acid to the final product without the need for intermediate distillation of the acid chloride, which improves efficiency and reduces costs.[1][2] The reaction is generally carried out in the presence of a base to scavenge the hydrochloric acid byproduct.

Synthesis Reaction Scheme











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